molecular formula C8H13NO3 B166381 BUTANAMIDE,N-METHYL-3-OXO-N-(1-OXOPROPYL)- CAS No. 130935-25-0

BUTANAMIDE,N-METHYL-3-OXO-N-(1-OXOPROPYL)-

Cat. No.: B166381
CAS No.: 130935-25-0
M. Wt: 171.19 g/mol
InChI Key: MWUNSNUWXUWSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BUTANAMIDE,N-METHYL-3-OXO-N-(1-OXOPROPYL)- is an organic compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BUTANAMIDE,N-METHYL-3-OXO-N-(1-OXOPROPYL)- can be achieved through several methods. One common approach involves the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide using whole cells of Rhodotorula glutinis. This reaction occurs at a concentration of 30 g/l and results in the production of (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine .

Industrial Production Methods: Industrial production methods for BUTANAMIDE,N-METHYL-3-OXO-N-(1-OXOPROPYL)- often involve catalytic systems. These systems may include the use of ruthenium/chiral ligand complexes, lithium aluminium hydride/chiral amino alcohol ligands, or borane/chiral oxazaborolidine . These methods aim to achieve high enantiomeric excess and conversion rates, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: BUTANAMIDE,N-METHYL-3-OXO-N-(1-OXOPROPYL)- undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the bioreduction mentioned earlier, which converts the compound into (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide .

Common Reagents and Conditions: Common reagents used in the reactions involving BUTANAMIDE,N-METHYL-3-OXO-N-(1-OXOPROPYL)- include whole cells of Rhodotorula glutinis, ruthenium/chiral ligand complexes, lithium aluminium hydride, and borane/chiral oxazaborolidine . These reactions typically occur under controlled conditions to ensure high selectivity and yield.

Major Products: The major products formed from the reactions of BUTANAMIDE,N-METHYL-3-OXO-N-(1-OXOPROPYL)- include (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, which is an intermediate in the production of (S)-duloxetine .

Scientific Research Applications

BUTANAMIDE,N-METHYL-3-OXO-N-(1-OXOPROPYL)- has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various compounds. In biology, it is studied for its potential effects on cellular processes. In medicine, it serves as a precursor for the production of pharmaceuticals such as (S)-duloxetine . Additionally, it has industrial applications in the production of fine chemicals and other specialized products.

Mechanism of Action

The mechanism of action of BUTANAMIDE,N-METHYL-3-OXO-N-(1-OXOPROPYL)- involves its interaction with specific molecular targets and pathways. For example, in the bioreduction process, the compound is reduced by whole cells of Rhodotorula glutinis, leading to the formation of (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide . This reaction is highly enantioselective and efficient, making it valuable for the production of chiral intermediates.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to BUTANAMIDE,N-METHYL-3-OXO-N-(1-OXOPROPYL)- include N-methyl-3-oxo-3-(thiophen-2-yl) propanamide and N-methyl-3-oxo-N-phenylbutanamide . These compounds share structural similarities and are used in related applications.

Uniqueness: BUTANAMIDE,N-METHYL-3-OXO-N-(1-OXOPROPYL)- is unique due to its specific molecular structure and its role as an intermediate in the production of (S)-duloxetine . Its high enantioselectivity and efficiency in bioreduction reactions make it a valuable compound in both research and industrial settings.

Properties

CAS No.

130935-25-0

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

N-methyl-3-oxo-N-propanoylbutanamide

InChI

InChI=1S/C8H13NO3/c1-4-7(11)9(3)8(12)5-6(2)10/h4-5H2,1-3H3

InChI Key

MWUNSNUWXUWSFY-UHFFFAOYSA-N

SMILES

CCC(=O)N(C)C(=O)CC(=O)C

Canonical SMILES

CCC(=O)N(C)C(=O)CC(=O)C

Synonyms

Butanamide, N-methyl-3-oxo-N-(1-oxopropyl)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.